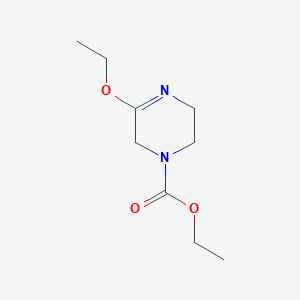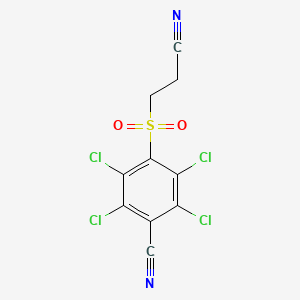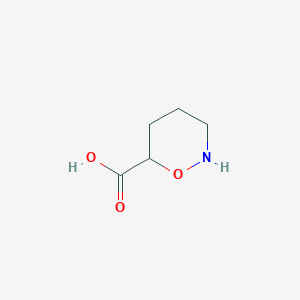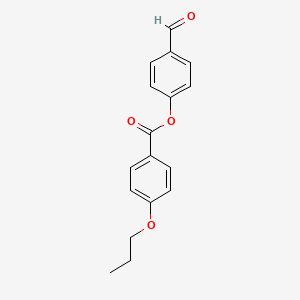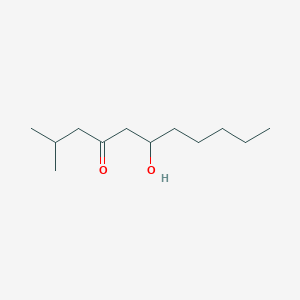![molecular formula C22H24N4O4 B14621730 Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate CAS No. 58364-87-7](/img/structure/B14621730.png)
Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazenyl intermediate, followed by the introduction of the benzyl and methoxycarbonylethenyl groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl and benzyl groups.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Products may include benzaldehyde derivatives.
Reduction: Products include amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate has several research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the benzyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate
- Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate
Comparison: Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate is unique due to its diazenyl group, which imparts distinct redox properties. In contrast, similar compounds may lack this group and therefore have different reactivity and applications. The presence of multiple benzyl groups also enhances its potential for hydrophobic interactions, making it a versatile compound in various research fields.
Propiedades
Número CAS |
58364-87-7 |
|---|---|
Fórmula molecular |
C22H24N4O4 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
methyl 3-[benzyl-[[benzyl-(3-methoxy-3-oxoprop-1-enyl)amino]diazenyl]amino]prop-2-enoate |
InChI |
InChI=1S/C22H24N4O4/c1-29-21(27)13-15-25(17-19-9-5-3-6-10-19)23-24-26(16-14-22(28)30-2)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 |
Clave InChI |
WGWHBDYUEFOOAF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CN(CC1=CC=CC=C1)N=NN(CC2=CC=CC=C2)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
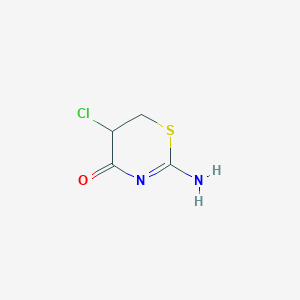


![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)

